N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13(7-8-14-5-3-2-4-6-14)22-18(26)16-12-27-19(23-16)24-17(25)15-11-20-9-10-21-15/h2-6,9-13H,7-8H2,1H3,(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPIFLLKGKVYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound with potential therapeutic applications, particularly in oncology and dermatology. Its structural components suggest a capacity for biological activity, particularly in apoptosis induction and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Apoptosis Induction :
- Tyrosinase Inhibition :
Efficacy in Cancer Models
A study on related oxazole derivatives showed that one compound achieved an EC50 of 270 nM and a GI50 of 229 nM in human colorectal cancer cells (DLD-1). This compound also inhibited tumor growth by 63% in xenograft models .
Tyrosinase Inhibition Studies
In vitro studies demonstrated that derivatives of the oxazole scaffold exhibited potent tyrosinase inhibition. For instance:
- Compound 3 showed an IC50 value of 0.51 μM against tyrosinase, indicating strong inhibitory effects compared to traditional agents .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 3 | 0.51 | High Tyrosinase Inhibition |
| Compound 5 | 144.06 | Moderate Tyrosinase Inhibition |
| Kojic Acid | 5.00 | Positive Control |
Case Studies
- In Vivo Studies :
- Cellular Studies :
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its anticancer properties. Research indicates that derivatives of oxazole and pyrazine can induce apoptosis in cancer cells. For instance, compounds similar to N-(4-phenylbutan-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide have shown promising results in inhibiting tumor growth in various cancer models. A study demonstrated that related oxazole derivatives could effectively cleave PARP and induce DNA laddering in human colorectal cancer cells, indicating their potential as apoptosis inducers .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of apoptotic pathways. It has been observed that compounds with similar structures can inhibit key signaling pathways involved in cell survival, thereby promoting programmed cell death in malignant cells .
Case Studies
Case Study 1: Anticancer Efficacy
In a preclinical study, a derivative of this compound was tested on human colorectal cancer xenograft models. The compound demonstrated a significant reduction in tumor size compared to control groups, with an efficacy rate exceeding 60% at specific dosages .
Case Study 2: Mechanistic Insights
Another study focused on the molecular interactions of this compound with cellular targets involved in cancer progression. The findings suggested that it acts as a dual inhibitor of both apoptosis and proliferation pathways, making it a candidate for combination therapies with existing chemotherapeutic agents .
Comparison with Similar Compounds
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
